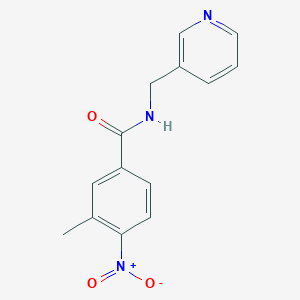
2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related compounds involves various processes. For instance, N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides were synthesized, and their structures were determined through crystallography and spectroscopic methods (Quoc et al., 2019).
- Another study reported the preparation and structural characterization of similar hydrazone compounds, demonstrating synthesis methodologies and analysis techniques (Sheng et al., 2015).
Molecular Structure Analysis
- The molecular structure of related acetohydrazides was examined using X-ray diffraction, revealing insights into their crystal and molecular structures (He, 2013).
Chemical Reactions and Properties
- Research on similar compounds includes studying their interactions and reactivity. For example, the urease inhibitory activities of certain hydrazones were explored, indicating potential chemical reactions and properties (Sheng et al., 2015).
Physical Properties Analysis
- Investigations into related compounds' physical properties, such as crystallography, provide valuable information about their stability and structural characteristics (Quoc et al., 2019).
Chemical Properties Analysis
- The chemical properties of related acetohydrazides are influenced by their molecular structure and synthesis methods. These properties can be deduced from studies that characterize and analyze the compound's interactions and reactivity (Sheng et al., 2015).
Applications De Recherche Scientifique
Nonlinear Optical Properties and Potential Device Applications
One study focused on synthesizing hydrazones similar in structure to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide and explored their nonlinear optical properties using a z-scan technique with nanosecond laser pulses. These compounds exhibited significant two-photon absorption and showed promising characteristics for applications in optical devices like limiters and switches, suggesting potential utility in the development of optical materials and devices (Naseema et al., 2010).
Antimicrobial Activity
Another avenue of research involves the synthesis of compounds structurally related to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide, with a focus on their antimicrobial properties. For instance, derivatives of acetohydrazides were synthesized and assessed for their antibacterial and antifungal activities, demonstrating the potential of these compounds in contributing to the development of new antimicrobial agents (Fuloria et al., 2009).
Antibacterial Applications
Further research into the antibacterial activity of novel thieno[2,3-c]pyridazines, which share structural motifs with 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide, showed the potential of these compounds in creating new antibacterial drugs. This research underscores the importance of such compounds in the ongoing search for novel antibacterial agents (Al-Kamali et al., 2014).
Organic Photovoltaics and Electron Acceptor Applications
A twisted thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor for high-performance organic photovoltaics was designed, featuring structural elements akin to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide. This development indicates the potential application of such compounds in enhancing the efficiency and performance of organic photovoltaic devices (Xu et al., 2017).
Molecular Aggregation and Complex Formation
Research into the aggregation of (4-nitrophenoxy)acetic acid derivatives and their complexes, including dioxomolybdenum(VI), suggests the capacity of structurally similar compounds to form novel aggregates and complexes with potential applications in materials science and catalysis (He, 2013).
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-13(15-14-8-10-4-3-7-21-10)9-20-12-6-2-1-5-11(12)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWKTJVLOCURG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)
![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)
![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)


![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)
